molecular formula C24H28N4O2S B2845755 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1190012-15-7

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2845755
CAS No.: 1190012-15-7
M. Wt: 436.57
InChI Key: TWGRMWALGLXHAL-UHFFFAOYSA-N
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Description

This compound is a spirocyclic triazaspirodeca-dienyl thioacetamide derivative characterized by a unique 1,4,8-triazaspiro[4.5]deca-1,3-diene core. The structure features an ethyl group at the 8-position, a phenyl substituent at the 3-position, and a thioacetamide linker connected to a 4-methoxyphenyl moiety. Crystallographic analysis (e.g., via SHELX software) would confirm its stereochemical configuration and intermolecular interactions .

Properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-3-28-15-13-24(14-16-28)26-22(18-7-5-4-6-8-18)23(27-24)31-17-21(29)25-19-9-11-20(30-2)12-10-19/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGRMWALGLXHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide represents a unique class of organic molecules with potential biological activities due to its intricate spirocyclic structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 436.6 g/mol. Its structure features a spirocyclic core that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC24H28N4O2S
Molecular Weight436.6 g/mol
PurityTypically 95%

Synthesis

The synthesis of This compound typically involves multi-step processes starting from accessible precursors. Key methods include:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions to form the triazaspiro framework.
  • Thioether and Acetamide Functionalization : Introducing thioether and acetamide groups through nucleophilic substitution reactions.
  • Optimization Conditions : Reaction conditions such as solvent choice (e.g., DMF or DMSO), temperature control, and catalysts are critical for optimizing yield and purity.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

Anticancer Activity

Studies have suggested that triazaspiro compounds may act as inhibitors of critical enzymes involved in cancer progression. For instance:

  • Inhibition of Thioredoxin Reductase (TrxR) : Compounds targeting TrxR have shown selective antitumor effects, indicating potential for the studied compound in anticancer therapy .

Antimicrobial Properties

Preliminary investigations into related compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The unique structural features may contribute to this activity through mechanisms involving cell membrane disruption or enzyme inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the Aromatic Rings : Variations in substituents can significantly alter pharmacological profiles.
  • Spirocyclic Core Modifications : Alterations in the spiro structure can influence receptor binding affinity and selectivity.

Scientific Research Applications

Biological Activities

The potential applications of this compound in scientific research are significant:

Anticancer Activity

Research indicates that compounds with spirocyclic structures can exhibit anticancer properties by interfering with cell proliferation and inducing apoptosis in cancer cells. Studies have shown that derivatives of triazaspiro compounds can inhibit tumor growth in various cancer models.

Antimicrobial Properties

The thioether functionality in this compound may contribute to antimicrobial activity against a range of pathogens. Investigations into similar compounds have demonstrated efficacy against bacterial strains and fungi.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage associated with neurodegenerative diseases.

GPCR Modulation

Research into G-protein-coupled receptors (GPCRs) suggests that compounds with similar scaffolds can act as agonists or antagonists, making them potential candidates for drug development targeting various physiological processes.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, derivatives of triazaspiro compounds were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell growth, suggesting that structural modifications could enhance efficacy.

Case Study 2: Antimicrobial Testing

A series of thioether-containing compounds were evaluated against Staphylococcus aureus and Candida albicans. The results showed promising antibacterial and antifungal activities, indicating potential for further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous spirocyclic and acetamide-containing derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
Target Compound : 2-((8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-phenyl, thioacetamide-4-methoxyphenyl ~470 (estimated) Hypothesized receptor modulation (e.g., serotonin/dopamine receptors due to spiro core)
Compound 13 : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione 8-Phenyl, 3-(4-phenylpiperazinylpropyl) 490.58 Demonstrated affinity for σ receptors (Ki = 12 nM) in preclinical models
Compound 14 : 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-Diazaspiro[4.5]decane-2,4-dione 8-Phenyl, 3-(4-(3-chlorophenyl)piperazinylpropyl) 525.03 Enhanced σ receptor selectivity (Ki = 8 nM) compared to Compound 13
Compound in : 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Ethyl, 3-(4-chlorophenyl), thioacetamide-2,3-dimethylphenyl ~489 (calculated) Structural analog with potential improved lipophilicity (clogP ~3.5)
Compound in : 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Acetamide-phenoxy hybrid 4-Acetylphenoxy, o-tolyl 283.32 Primarily studied for industrial applications; limited pharmacological data

Key Findings:

Structural Similarities :

  • The target compound shares a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with the compound in , differing only in aryl substituents (4-methoxyphenyl vs. 2,3-dimethylphenyl). The methoxy group may enhance solubility compared to lipophilic methyl groups .
  • Compounds 13 and 14 () feature a 1,3-diazaspiro[4.5]decane-2,4-dione core, which lacks the thioacetamide linker but includes piperazine moieties for receptor targeting .

Pharmacological Implications: The piperazine-containing analogs (Compounds 13 and 14) exhibit nanomolar affinity for σ receptors, suggesting that the target compound’s triazaspiro core and thioacetamide group could similarly target neurotransmitter receptors . The chlorophenyl substituent in ’s compound may confer higher metabolic stability compared to the target compound’s methoxyphenyl group .

Physicochemical Properties :

  • The target compound’s molecular weight (~470 g/mol) and clogP (estimated ~2.8) align with Lipinski’s rules for drug-likeness, whereas ’s analog (clogP ~3.5) may face bioavailability challenges .

Preparation Methods

Primary Cyclization Reaction

In a reflux condenser, anhydrous methanol is combined with sodium metal at 25–30°C, followed by sequential addition of urea and diethyl oxalate. Ammonium carbonate is introduced to initiate cyclization, yielding a primary spirocyclic intermediate. The reaction proceeds via nucleophilic attack and dehydration, with sodium acting as a base to deprotonate intermediates.

Key Conditions

  • Solvent: Anhydrous methanol
  • Temperature: 25–30°C
  • Reaction time: 2–3 hours
  • Yield: ~65% (reported for analogous compounds)

Secondary Functionalization

The spirocyclic intermediate undergoes electrophilic substitution to introduce the phenyl group at position 3. Suzuki-Miyaura coupling with phenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) is effective, achieving >80% coupling efficiency under inert atmospheres.

Thioacetamide Linkage Formation

The thioether bridge and acetamide group are installed sequentially:

Thiolation Reaction

The spirocyclic compound reacts with thiourea in the presence of hydrochloric acid, generating a thiol intermediate. Subsequent treatment with chloroacetic acid introduces the acetylthio group.

Optimization Note

  • Solvent: Dichloromethane
  • Temperature: 0–5°C (prevents oxidation of thiol)
  • Yield: 85–90%

Amide Coupling

The thioacetyl intermediate is coupled with 4-methoxyaniline using carbodiimide crosslinkers (e.g., EDC/HOBt). The reaction proceeds in dimethylformamide (DMF) at room temperature, achieving >95% conversion.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow reactors enhance reproducibility for large-scale synthesis. A patented method reports 92% yield for a related triazaspiro compound using:

  • Reactor type: Tubular flow reactor
  • Residence time: 15 minutes
  • Temperature: 50°C

Purification Techniques

Method Conditions Purity Achieved
Flash Chromatography Silica gel, hexane/ethyl acetate (3:1) 98.5%
Recrystallization Ethanol/water (4:1) 99.2%

Optimization Strategies

Design of Experiments (DoE)

A three-factor DoE (temperature, catalyst loading, solvent polarity) for the Suzuki coupling step identified optimal conditions:

  • Temperature: 80°C
  • Pd(PPh₃)₄: 2 mol%
  • Solvent: Toluene/ethanol (9:1)

Bayesian Optimization

Machine learning algorithms reduced optimization time for the thiolation step by 40%, prioritizing reaction time over temperature.

Challenges and Solutions

Byproduct Formation

Oxidation of the thioether to sulfoxide is mitigated by:

  • Strict anaerobic conditions
  • Addition of radical scavengers (e.g., BHT)

Stereochemical Control

X-ray crystallography confirms the spirocyclic core adopts a chair-like conformation, minimizing steric strain. Chiral HPLC resolves enantiomeric impurities (<0.1%).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Patent route Low-cost reagents Multi-step purification 68%
Suzuki coupling High regioselectivity Palladium residue concerns 82%
Flow chemistry Scalability High capital investment 92%

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazaspiro core via cyclization, followed by functionalization. Key steps include:

  • Spirocyclic core formation : Cyclocondensation of ethylenediamine derivatives with ketones or aldehydes under reflux in aprotic solvents (e.g., THF or DCM) .
  • Thioacetamide linkage : Reaction of the spirocyclic intermediate with thiol-containing reagents (e.g., mercaptoacetic acid derivatives) in the presence of coupling agents like DCC .
  • Final substitution : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling temperature (60–100°C) and solvent polarity .

Q. How is the molecular structure characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify proton environments and carbon frameworks, particularly distinguishing spirocyclic and aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 504.7 for C30H40N4OS) .
  • X-ray Crystallography : Resolves spatial arrangement of the triazaspiro core and substituent orientations, if crystalline forms are obtainable .

Q. What structural features dictate its reactivity?

Key features include:

  • Spirocyclic triaza core : Imparts conformational rigidity and influences electronic properties .
  • Thioacetamide group : Susceptible to nucleophilic substitution at the sulfur atom, enabling derivatization .
  • 4-Methoxyphenyl substituent : Electron-donating methoxy group enhances stability in electrophilic reactions .

Q. What common reactions does this compound undergo?

Reactivity is dominated by:

  • Nucleophilic substitution : At the sulfur atom in the thioacetamide group, e.g., with alkyl halides or amines .
  • Amide hydrolysis : Under acidic or basic conditions to yield carboxylic acid derivatives .
  • Aromatic electrophilic substitution : Halogenation or nitration at the phenyl ring, moderated by the methoxy group’s directing effects .

Q. What preliminary biological screening methods are applicable?

Initial assessments include:

  • Enzyme inhibition assays : Testing against kinases or proteases using fluorometric or colorimetric substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC50 values .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

Advanced strategies include:

  • Design of Experiments (DoE) : Systematic variation of catalysts (e.g., Pd/C for cross-coupling), solvents (polar aprotic vs. non-polar), and temperatures .
  • Flow chemistry : Continuous synthesis to improve reaction control and scalability .
  • In-line analytics : HPLC-MS monitoring to identify and address side-product formation .

Q. How to resolve ambiguities in structural characterization?

Ambiguities (e.g., tautomerism in the triazaspiro core) are addressed via:

  • 2D NMR techniques : NOESY or COSY to confirm spatial proximity of protons .
  • Computational modeling : DFT calculations to predict stable conformers and compare with experimental NMR shifts .
  • Isotopic labeling : 15N or 13C labeling to trace nitrogen/carbon environments in complex spectra .

Q. How to address contradictory biological activity data?

Discrepancies (e.g., varying IC50 values across studies) require:

  • Assay standardization : Uniform cell lines, buffer conditions, and incubation times .
  • Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) if initial data from fluorescence assays conflict .
  • Purity validation : HPLC-UV/ELSD to rule out impurities (>98% purity threshold) .

Q. How to design structure-activity relationship (SAR) studies?

SAR strategies involve:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or alkyl (ethyl, methyl) groups at the phenyl or methoxyphenyl positions .
  • Bioisosteric replacement : Swap the thioacetamide sulfur with selenium or oxygen to assess electronic effects .
  • Pharmacophore mapping : Identify critical binding moieties using 3D-QSAR models .

Q. What computational approaches predict binding modes?

Advanced methods include:

  • Molecular docking : AutoDock Vina or Glide to simulate interactions with target proteins (e.g., kinases) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over nanoseconds .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .

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